molecular formula C21H17N3O2 B2780011 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097861-90-8

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2780011
CAS No.: 2097861-90-8
M. Wt: 343.386
InChI Key: KXDIVNKMFZOYTE-UHFFFAOYSA-N
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Description

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a combination of furan, pyridine, pyrrole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine-Furan Intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions that facilitate the formation of a carbon-carbon bond.

    Introduction of the Pyrrole Group: The pyrrole moiety is introduced through a reaction with an appropriate pyrrole derivative.

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with a benzamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
  • N-{[5-(furan-3-yl)pyridin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
  • N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-2-yl)benzamide

Uniqueness

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21(17-3-5-20(6-4-17)24-8-1-2-9-24)23-13-16-11-19(14-22-12-16)18-7-10-26-15-18/h1-12,14-15H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDIVNKMFZOYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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